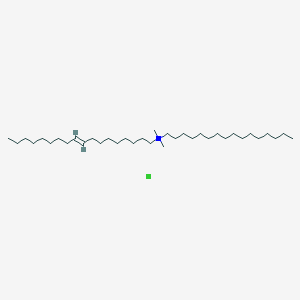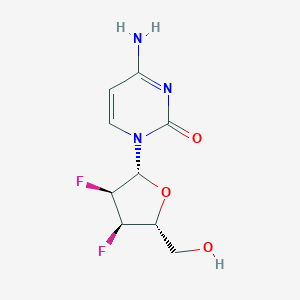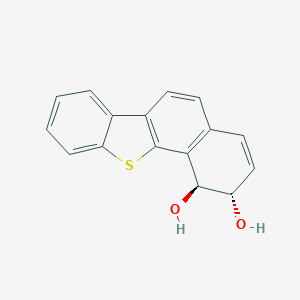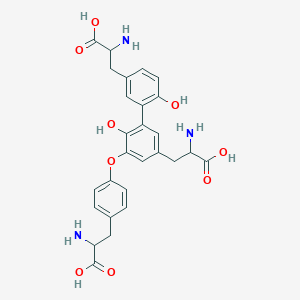![molecular formula C21H19N3O2S B238507 N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)
N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. This compound is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. JWH-018 has been widely used as a research tool in the field of cannabinoid pharmacology, and its unique properties have led to numerous scientific studies.
作用機序
JWH-018 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of the CB1 receptor by JWH-018 leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis. JWH-018 has been shown to be more potent than delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, in its effects on the CB1 receptor.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a number of biochemical and physiological effects, including alterations in neurotransmitter release, changes in gene expression, and alterations in cellular signaling pathways. These effects are primarily mediated by the activation of the CB1 receptor, and are responsible for the psychoactive effects of JWH-018.
実験室実験の利点と制限
One advantage of using JWH-018 in laboratory experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a more controlled and specific manner than is possible with natural cannabinoids such as THC. However, one limitation of using JWH-018 is that it is a synthetic compound that may not accurately represent the effects of natural cannabinoids on the endocannabinoid system.
将来の方向性
There are numerous future directions for research on JWH-018 and synthetic cannabinoids in general. One area of interest is the development of more selective agonists of the CB1 receptor, which could lead to the development of new therapeutic agents for conditions such as chronic pain and anxiety. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes. Overall, JWH-018 and other synthetic cannabinoids have the potential to provide valuable insights into the pharmacology of the endocannabinoid system and the development of new therapeutic agents.
合成法
JWH-018 can be synthesized by reacting naphthalene with thiophosgene to form 1-naphthoyl chloride, which is then reacted with 3-amino-phenylpropanoic acid in the presence of a base to form JWH-018. The synthesis of JWH-018 is relatively straightforward and can be performed using standard laboratory techniques.
科学的研究の応用
JWH-018 has been used extensively in scientific research to investigate the pharmacology of the endocannabinoid system. This compound has been shown to be a potent agonist of the CB1 receptor, and its effects on this receptor have been studied in detail. JWH-018 has also been used to investigate the role of the endocannabinoid system in various physiological processes, including pain perception, appetite regulation, and mood regulation.
特性
分子式 |
C21H19N3O2S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
N-[[3-(propanoylamino)phenyl]carbamothioyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H19N3O2S/c1-2-19(25)22-15-9-6-10-16(13-15)23-21(27)24-20(26)18-12-5-8-14-7-3-4-11-17(14)18/h3-13H,2H2,1H3,(H,22,25)(H2,23,24,26,27) |
InChIキー |
OTNDYRLEZDBQBJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)

![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)

![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)